BenchChemオンラインストアへようこそ!

alphavbeta5 integrin-IN-1

αvβ5 integrin selectivity integrin inhibitor

Alphavbeta5 integrin-IN-1 (also known as Compound is a small-molecule αvβ5 integrin inhibitor that achieves potent and selective blockade of the αvβ5 heterodimer. It is the first reported compound to combine high potency (pIC50 8.2, equivalent to an IC50 of 6.3 nM) with profound selectivity over the closely related αvβ3 integrin (800‑fold).

Molecular Formula C25H28F3N3O3
Molecular Weight 475.5 g/mol
Cat. No. B12414446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealphavbeta5 integrin-IN-1
Molecular FormulaC25H28F3N3O3
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)CCC3CCN(C3)C(=O)C(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C25H28F3N3O3/c26-25(27,28)19-5-1-3-18(13-19)21(14-22(32)33)24(34)31-12-10-16(15-31)6-8-20-9-7-17-4-2-11-29-23(17)30-20/h1,3,5,7,9,13,16,21H,2,4,6,8,10-12,14-15H2,(H,29,30)(H,32,33)/t16-,21+/m1/s1
InChIKeyNUPIGKKRXBENIY-IERDGZPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alphavbeta5 Integrin-IN-1 - The First Selective αvβ5 Integrin Inhibitor for Targeted Pharmacology


Alphavbeta5 integrin-IN-1 (also known as Compound 12) is a small-molecule αvβ5 integrin inhibitor that achieves potent and selective blockade of the αvβ5 heterodimer [1]. It is the first reported compound to combine high potency (pIC50 8.2, equivalent to an IC50 of 6.3 nM) with profound selectivity over the closely related αvβ3 integrin (800‑fold) [1]. The compound belongs to the amide-containing 3‑aryl‑succinamic acid class of RGD mimetics and was identified through systematic SAR exploration [1]. Its unique trifluorotolyl substituent and pyrrolidine amide linker drive selectivity by occupying the SDL pocket of β5 while clashing with β3 residues [1].

Why Pan-αv Integrin Inhibitors Cannot Replace Alphavbeta5 Integrin-IN-1 in αvβ5-Specific Studies


Widely used αv integrin inhibitors such as cilengitide, SB‑273005, and GSK 3008348 are dual or pan‑αv antagonists that do not discriminate effectively between αvβ5 and other αv heterodimers. Cilengitide exhibits a 13‑fold preference for αvβ3 over αvβ5 (IC50 0.61 nM vs 8.4 nM) , while SB‑273005 shows only 4‑fold selectivity for αvβ5 over αvβ3 (Ki 0.3 nM vs 1.2 nM) . In contrast, alphavbeta5 integrin‑IN‑1 delivers 800‑fold selectivity for αvβ5 versus αvβ3 and >100‑fold selectivity over other αv integrins [1]. Substituting any of these pan‑inhibitors for alphavbeta5 integrin‑IN‑1 would confound experimental readouts by simultaneously blocking multiple integrin subtypes, making it impossible to assign observed effects specifically to αvβ5.

Quantitative Differentiation Evidence: Alphavbeta5 Integrin-IN-1 vs Closest Integrin Inhibitor Alternatives


800‑Fold Selectivity for αvβ5 over αvβ3: Alphavbeta5 Integrin‑IN‑1 vs Dual Antagonists

Alphavbeta5 integrin‑IN‑1 achieves 800‑fold selectivity for αvβ5 (pIC50 8.2) over αvβ3 (pIC50 5.3) in fluorescence polarization (FP) assays [1]. By comparison, the clinical dual antagonist cilengitide shows only 0.07‑fold selectivity for αvβ5 (IC50 8.4 nM for αvβ5 vs 0.61 nM for αvβ3) , while SB‑273005 shows 4‑fold selectivity (Ki 0.3 nM αvβ5 vs 1.2 nM αvβ3) . This 200‑fold improvement in selectivity ratio over the most selective comparator (SB‑273005) is critical for experiments that require exclusive blockade of αvβ5.

αvβ5 integrin selectivity integrin inhibitor RGD mimetic fluorescence polarization

Broad Selectivity Window Across αvβ1, αvβ6, and αvβ8 Versus Cilengitide

Alphavbeta5 integrin‑IN‑1 displays a wide selectivity window across the αv integrin family: IC50 = 6.3 nM for αvβ5, compared to 2.51 μM (αvβ1), 5.01 μM (αvβ3), 50.1 μM (αvβ6), and 50.1 μM (αvβ8) . This corresponds to 400‑fold to 8,000‑fold selectivity over non‑αvβ5 family members. In contrast, cilengitide retains nanomolar potency not only at αvβ3 and αvβ5 (0.61 nM and 8.4 nM) but also at α5β1 (14.9 nM) , while SB‑273005 potently inhibits both αvβ3 and αvβ5 (Ki 1.2 nM and 0.3 nM) . The narrow selectivity of these comparators precludes clean dissection of αvβ5‑specific signaling.

integrin selectivity profiling αv integrin family off‑target activity

Functional Selectivity Confirmed in Cell Adhesion Assays: Minimal αvβ3 Engagement

In a lower‑throughput cell adhesion assay using αvβ5‑expressing K562 cells, alphavbeta5 integrin‑IN‑1 inhibited αvβ5‑mediated adhesion to vitronectin with a pIC50 of 6.1 (≈ 0.79 µM), while showing no detectable inhibition of αvβ3‑mediated adhesion (pIC50 <5, i.e., >10 µM) [1]. This functional selectivity is absent in cilengitide, which inhibits both αvβ3‑ and αvβ5‑mediated cell adhesion with IC50 values in the low nanomolar range . The cell adhesion data confirm that the biochemical selectivity observed in FP assays translates into functional, cell‑based discrimination.

cell adhesion assay αvβ5 functional inhibition K562 cells

First-in-Class Status: The Only Potent and Selective αvβ5 Tool Compound

The literature explicitly states that 'the development of αvβ5‑selective compounds has remained elusive to synthetic and medicinal chemists' [1] prior to the discovery of alphavbeta5 integrin‑IN‑1. All previously available small‑molecule probes (e.g., cilengitide, SB‑273005) are dual αvβ3/αvβ5 antagonists with near‑equipotency across these receptors . Consequently, alphavbeta5 integrin‑IN‑1 is the first and only small‑molecule tool compound that enables exclusive pharmacological interrogation of αvβ5 function without compensatory or confounding activity at αvβ3 or other αv integrins.

chemical probe first-in-class αvβ5 selectivity tool compound

>1,000‑Fold Potency Advantage Over the Alternative αvβ5 Inhibitor αvβ5 Integrin‑IN‑2

αvβ5 integrin‑IN‑2 (Cpd_AV2) is another reported αvβ5 inhibitor that reduces cell‑surface integrin αVβ5 with an IC50 of 6.9 µM . Alphavbeta5 integrin‑IN‑1, by contrast, inhibits αvβ5 with an IC50 of 6.3 nM , representing an approximately 1,100‑fold improvement in potency. No selectivity data for αvβ5‑IN‑2 against other αv integrins have been published, making it impossible to assess its off‑target profile; alphavbeta5 integrin‑IN‑1 has a well‑characterized >400‑fold selectivity over all other αv family members .

αvβ5 integrin inhibitor potency αvβ5‑IN‑2 IC50 comparison

Optimal Application Scenarios for Alphavbeta5 Integrin-IN-1 Based on Quantitative Differentiation Evidence


Unambiguous Dissection of αvβ5-Specific Roles in Vascular Permeability and Sepsis Models

In acute lung injury and sepsis models, both αvβ5 and αvβ3 are implicated in vascular leakage, but their contributions cannot be resolved with dual antagonists. Alphavbeta5 integrin‑IN‑1, with its 800‑fold selectivity for αvβ5 over αvβ3 [1], allows researchers to block αvβ5 exclusively while leaving αvβ3‑mediated barrier functions intact. This is supported by cell adhesion data showing no detectable αvβ3 inhibition (pIC50 <5) [1].

Mechanistic Studies of αvβ5‑Dependent TGF‑β Activation in Fibrosis

αvβ5 integrin is a key activator of latent TGF‑β in fibrotic tissues, but pan‑αv inhibitors also suppress αvβ6‑ and αvβ8‑mediated TGF‑β activation, obscuring mechanistic interpretation. Alphavbeta5 integrin‑IN‑1 exhibits >8,000‑fold selectivity over αvβ6 and αvβ8 (IC50 50.1 µM for both) , making it the ideal tool to isolate the αvβ5‑TGF‑β axis in pulmonary, hepatic, and renal fibrosis models.

Profiling αvβ5 Dependency in Tumor Cell Adhesion, Migration, and Invasion

Many cancer cell lines co‑express αvβ3 and αvβ5, and both integrins contribute to adhesion and migration on vitronectin. With cilengitide showing no discrimination between the two receptors (IC50 0.61 nM αvβ3 vs 8.4 nM αvβ5) , pharmacological assignment of phenotype is impossible. Alphavbeta5 integrin‑IN‑1, with functional pIC50 of 6.1 on αvβ5 and no αvβ3 activity [1], enables definitive identification of αvβ5‑dependent invasive behavior.

High‑Confidence Target Validation in Ocular Angiogenesis and Retinal Pigment Epithelium Research

αvβ5 integrin is implicated in ocular angiogenesis and RPE cell adhesion, but prior studies relied on blocking antibodies or non‑selective cyclic peptides. Alphavbeta5 integrin‑IN‑1 provides a well‑characterized, small‑molecule alternative with established selectivity (800‑fold over αvβ3) [1] and high passive permeability [1], supporting its use in in vitro models of choroidal neovascularization and RPE attachment where precise target attribution is critical.

Quote Request

Request a Quote for alphavbeta5 integrin-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.